![molecular formula C12H14ClNOS B7475639 1-[2-Chloro-5-(methylsulfanyl)benzoyl]pyrrolidine](/img/structure/B7475639.png)
1-[2-Chloro-5-(methylsulfanyl)benzoyl]pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-Chloro-5-(methylsulfanyl)benzoyl]pyrrolidine, also known as CP-55940, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. It was first synthesized in the 1980s and has since been the subject of numerous scientific studies.
Wirkmechanismus
1-[2-Chloro-5-(methylsulfanyl)benzoyl]pyrrolidine acts on the endocannabinoid system, which is involved in regulating various physiological processes such as pain, inflammation, and appetite. It binds to both the CB1 and CB2 receptors, which are found throughout the body. This leads to the activation of various signaling pathways, resulting in the observed effects of 1-[2-Chloro-5-(methylsulfanyl)benzoyl]pyrrolidine.
Biochemical and Physiological Effects:
1-[2-Chloro-5-(methylsulfanyl)benzoyl]pyrrolidine has been shown to have a number of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models. Additionally, it has been shown to have anti-convulsant properties and to reduce the symptoms of anxiety and depression. 1-[2-Chloro-5-(methylsulfanyl)benzoyl]pyrrolidine has also been shown to have potential neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
1-[2-Chloro-5-(methylsulfanyl)benzoyl]pyrrolidine has several advantages for use in lab experiments. It is a well-established compound with a reproducible synthesis method. Additionally, it has been extensively studied and its effects are well-documented. However, 1-[2-Chloro-5-(methylsulfanyl)benzoyl]pyrrolidine is a potent compound and must be used with caution. It can also be difficult to obtain due to its controlled status.
Zukünftige Richtungen
There are several potential future directions for research on 1-[2-Chloro-5-(methylsulfanyl)benzoyl]pyrrolidine. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand its anti-cancer properties. Further studies are also needed to determine the optimal dosage and administration route for 1-[2-Chloro-5-(methylsulfanyl)benzoyl]pyrrolidine. Finally, research is needed to develop more potent and selective compounds that target the endocannabinoid system.
In conclusion, 1-[2-Chloro-5-(methylsulfanyl)benzoyl]pyrrolidine is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. Its well-established synthesis method and documented effects make it a valuable tool for use in lab experiments. Further research is needed to fully understand its potential applications and to develop more potent and selective compounds.
Synthesemethoden
The synthesis of 1-[2-Chloro-5-(methylsulfanyl)benzoyl]pyrrolidine involves the reaction of 1-pyrrolidinyl-1H-indole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-chloro-5-(methylthio)benzoic acid to form the desired product. The synthesis method has been well-established and is reproducible.
Wissenschaftliche Forschungsanwendungen
1-[2-Chloro-5-(methylsulfanyl)benzoyl]pyrrolidine has been studied extensively for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and anti-convulsant properties. Additionally, it has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 1-[2-Chloro-5-(methylsulfanyl)benzoyl]pyrrolidine has also been shown to have potential anti-cancer properties.
Eigenschaften
IUPAC Name |
(2-chloro-5-methylsulfanylphenyl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNOS/c1-16-9-4-5-11(13)10(8-9)12(15)14-6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSZLUOHLFCFJDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=C(C=C1)Cl)C(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-Chloro-5-(methylsulfanyl)benzoyl]pyrrolidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-chlorophenyl)methyl]-N-methylpyridine-2-carboxamide](/img/structure/B7475556.png)
![N-[(2-chlorophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7475557.png)

![N-[(3-chlorophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7475568.png)
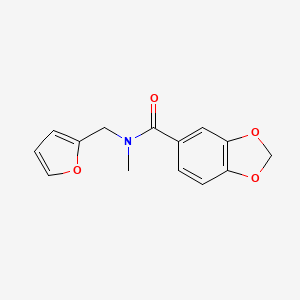
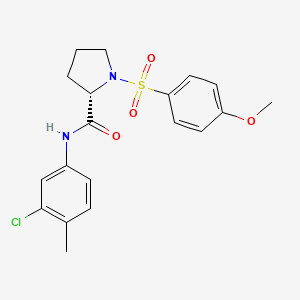
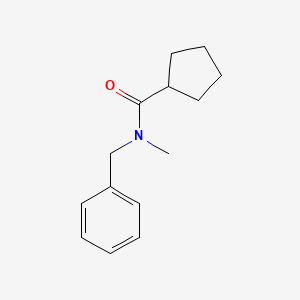

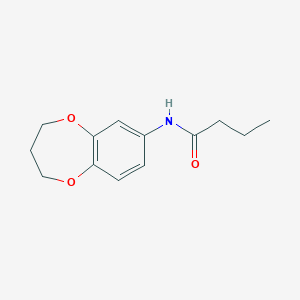
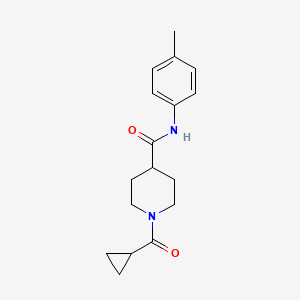
![methyl 2-[2-(1H-indol-3-yl)ethylamino]pyridine-3-carboxylate](/img/structure/B7475644.png)

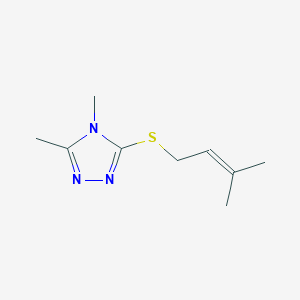
![3-[(2-Chlorophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7475663.png)